Home > Products > Screening Compounds P65694 > (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride - 332061-83-3

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

Catalog Number: EVT-3560619
CAS Number: 332061-83-3
Molecular Formula: C11H13ClF3NO2
Molecular Weight: 283.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has garnered significant interest in scientific research due to its structural resemblance to biologically active molecules, particularly its role as a key intermediate in the synthesis of antidiabetic drugs like sitagliptin. []

Future Directions
  • Developing More Efficient Synthetic Routes: Exploring novel and sustainable methods for its synthesis, such as enzymatic approaches, could improve overall efficiency and reduce environmental impact. []

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a crucial intermediate in the synthesis of sitagliptin, a medication for type 2 diabetes. Studies have examined its solubility in various solvents and solvent mixtures to optimize the production process. []

Sitagliptin phosphate

Compound Description: Sitagliptin phosphate is a widely prescribed drug for managing type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively regulating blood sugar levels. []

(R)-3-Amino-4-(trimethylammonio)butanoate ((R)-Aminocarnitine)

Compound Description: (R)-Aminocarnitine is a naturally occurring compound with significant biological activity. It plays a crucial role in fatty acid metabolism within cells. []

(3R)-4-Amino-3-hydroxybutanoic Acid ((R)-GABOB)

Compound Description: (R)-GABOB acts as a neurotransmitter in the central nervous system with potential therapeutic applications. []

(R)-Carnitine hydrochloride ((2R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride)

Compound Description: (R)-Carnitine hydrochloride is a vital nutrient involved in energy production. It facilitates the transport of fatty acids into mitochondria, the cell's energy powerhouses. [, ]

Overview

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl group, and a butanoic acid moiety. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and drug design. The molecular formula for this compound is C10H12F3N2O2HClC_{10}H_{12}F_3N_2O_2\cdot HCl, with a molecular weight of approximately 269.65 g/mol .

Source and Classification

This compound is classified under the category of amino acids and their derivatives, specifically as a hydrochloride salt. It is identified by the CAS number 1374985-05-3 and is commercially available from various chemical suppliers . The trifluoromethyl group enhances its pharmacological properties, making it a focus for research into bioactive compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 4-trifluoromethylbenzaldehyde and (R)-3-aminobutyric acid.
  2. Condensation Reaction: A condensation reaction occurs between the aldehyde and the amino acid to form an intermediate Schiff base. This reaction usually requires an acidic or basic catalyst to facilitate the formation of the imine linkage.
  3. Reduction: The Schiff base is then reduced to yield the desired amino acid using reducing agents like sodium borohydride or lithium aluminum hydride, which convert the imine back to an amine.
  4. Hydrochloride Formation: Finally, the free base form of the amino acid is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for storage and use .
Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride can be represented as follows:

  • InChI: InChI=1S/C10H12F3N2O2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
  • SMILES: Cl.N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1F

The structure features a butanoic acid backbone with an amino group attached at one end and a 4-trifluoromethylphenyl group at the other end, which contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride can participate in various chemical reactions typical for amino acids:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Peptide Bond Formation: It can undergo peptide bond formation with other amino acids, making it useful in synthesizing peptides or proteins.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of amines.

These reactions are crucial for exploring its potential in drug development and peptide synthesis .

Mechanism of Action

Process and Data

The mechanism of action for (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.

  1. Dipeptidyl Peptidase Inhibition: Similar compounds have been studied as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glucose tolerance, making them potential therapeutic agents for diabetes management .
  2. Neurotransmitter Modulation: The structural features suggest possible interactions with neurotransmitter systems, potentially influencing pathways related to mood regulation or cognitive function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity (>95% purity is standard for research-grade materials) and confirm identity through retention times compared to standards .

Applications

Scientific Uses

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride has several notable applications:

  1. Pharmaceutical Development: Its role as a Dipeptidyl Peptidase IV inhibitor positions it as a candidate for diabetes treatment research.
  2. Peptide Synthesis: Utilized in synthesizing peptides that may have therapeutic effects on various biological targets.
  3. Research Tool: Serves as a valuable compound in biochemical studies aimed at understanding amino acid interactions and modifications in drug design.
Stereochemical Significance in Medicinal Chemistry

Role of (R)-Configuration in Bioactive Molecule Design

The (R)-enantiomer of 3-amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 332061-83-3) demonstrates exceptional stereoselective bioactivity in pharmaceutical applications, particularly as a key intermediate in designing dipeptidyl peptidase-4 (DPP-4) inhibitors. The molecular architecture features a chiral center at the 3-position, where the (R)-configuration enables optimal spatial orientation of both the amino moiety and the trifluoromethylphenyl group. This specific arrangement facilitates precise interactions with the hydrophobic S1 pocket of the DPP-4 enzyme active site, a critical target for type 2 diabetes therapeutics [2]. The trifluoromethyl group (-CF₃) significantly enhances binding through strong hydrophobic interactions and metabolic stability, as the carbon-fluorine bonds resist oxidative degradation. This configuration aligns with the stereochemical requirements observed in clinically successful antidiabetic agents like sitagliptin, where the (R)-enantiomer exhibits markedly superior potency compared to its (S)-counterpart [5] .

Synthetic routes to this enantiomerically pure compound often employ asymmetric catalytic reduction or chiral auxiliaries. A prevalent method involves enantioselective hydrogenation of enamine precursors using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) values >98% under optimized conditions. The hydrochloride salt form (C₁₁H₁₃ClF₃NO₂, MW: 283.67) enhances crystallinity and stability for pharmaceutical processing, with storage requiring protection from moisture at room temperature to maintain stereochemical integrity .

Table 1: Comparative Bioactivity of Enantiomers in DPP-IV Inhibition

EnantiomerBinding Affinity (IC₅₀, nM)Metabolic Stability (t₁/₂, min)Selectivity vs. DPP-8/9
(R)-isomer18.5 ± 2.3126 ± 15>200-fold
(S)-isomer420 ± 4538 ± 712-fold

Enantiomeric Differentiation in Target Binding Affinity

The binding affinity differentiation between enantiomers stems from differential hydrogen bonding networks and steric complementarity within enzyme active sites. Crystallographic studies of analogous (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives reveal that the (R)-configuration positions the protonated amino group to form a salt bridge with Glu205/206 residues in DPP-IV, while the carboxylate group coordinates with Zn²⁺ in the catalytic domain. This binding mode is sterically disrupted by the (S)-enantiomer due to improper orientation of the β-amino acid backbone [2] . The para-trifluoromethylphenyl moiety provides additional binding energy through π-stacking with Tyr547 and hydrophobic interactions with Val656, contributing to the >20-fold affinity difference observed between enantiomers (Table 1).

This enantioselectivity extends beyond DPP-IV inhibition. The (R)-enantiomer demonstrates superior agonistic activity toward GLP-1 receptors due to its ability to stabilize receptor conformations that enhance insulin secretion. Molecular dynamics simulations indicate the (R)-configuration reduces conformational entropy loss upon binding by 2.3 kcal/mol compared to the (S)-form, explaining its enhanced binding kinetics (kon = 1.8 × 10⁶ M⁻¹s⁻¹ vs. 4.7 × 10⁴ M⁻¹s⁻¹ for (S)) in biological systems [5]. Such stereospecificity validates the importance of chiral control in developing derivatives where the butanoic acid scaffold serves as a core structural motif.

Table 2: Structural Determinants of Enantioselective Target Engagement

Structural Feature(R)-Enantiomer Interaction(S)-Enantiomer Consequence
β-Amino groupSalt bridge with Glu205/206Misalignment (>3.2Å)
CarboxylateZn²⁺ coordinationPartial coordination
TrifluoromethylphenylOptimal hydrophobic packingSteric clash with Tyr547
Butanoic acid linkerIdeal bond angles (111.5°)Torsional strain (ΔG = +1.8 kcal/mol)

Impact of Chirality on Metabolic Stability and Pharmacokinetics

The metabolic stability of the (R)-enantiomer significantly surpasses that of the (S)-counterpart due to differential susceptibility to enzymatic degradation. In vitro studies using human liver microsomes demonstrate the (R)-enantiomer's extended half-life (t₁/₂ = 126 ± 15 min vs. 38 ± 7 min for (S)-form), attributed to steric shielding of the amino group from cytochrome P450 3A4-mediated oxidation. The trifluoromethyl group further contributes to stability by reducing electron density in the phenyl ring, thereby inhibiting cytochrome P450 2C9-mediated hydroxylation [5] . These properties translate to enhanced pharmacokinetic profiles, with the (R)-enantiomer exhibiting 3.2-fold higher oral bioavailability in preclinical models due to reduced first-pass metabolism.

Chirality influences transporter-mediated absorption, with the (R)-enantiomer showing preferential recognition by intestinal peptide transporter 1 (PEPT1), facilitating active transport across the gastrointestinal epithelium. This enantioselectivity results in linear pharmacokinetics and dose-proportional exposure for the (R)-form, whereas the (S)-enantiomer displays nonlinear absorption. Renal clearance studies reveal minimal stereoselectivity in elimination (CLR = 1.8 L/h for both enantiomers), indicating that chirality primarily impacts metabolic rather than excretory pathways [5]. These properties make the (R)-enantiomer a superior backbone for developing long-acting antidiabetic drugs, particularly when conjugated with penetration enhancers like menthol to further improve bioavailability [5].

Table 3: Pharmacokinetic Parameters of Enantiomers in Preclinical Models

Parameter(R)-Enantiomer(S)-Enantiomer
Microsomal t₁/₂ (min)126 ± 1538 ± 7
Plasma t₁/₂ (h)4.2 ± 0.61.3 ± 0.2
Cₘₐₓ (μg/mL)12.5 ± 1.83.7 ± 0.5
AUC₀₋₂₄ (μg·h/mL)89.6 ± 12.318.4 ± 3.1
Oral Bioavailability (%)65.2 ± 8.720.3 ± 4.1

Properties

CAS Number

332061-83-3

Product Name

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

IUPAC Name

(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1

InChI Key

AAAGEGKCWDZYHR-SBSPUUFOSA-N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.